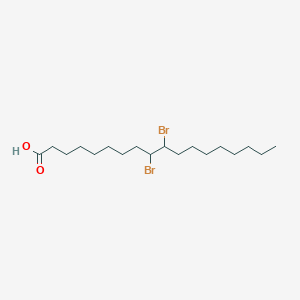

9,10-Dibromooctadecanoic acid

Vue d'ensemble

Description

9,10-Dibromooctadecanoic acid is a long-chain fatty acid . It has been used in the development of a multifunctional nanocatalyst against water toxicity .

Synthesis Analysis

A facile, soft, and rapid chemical synthesis route has been reported to obtain 9,10-dibromooctadecanoic acid-coated Ag@Ag2O core–shell nanostructures (ACSN) using a controlled amount of H2O2–HBr . This coating and core–shell arrangement simultaneously enhanced the stability and shelf life of nanoparticles .Molecular Structure Analysis

The molecular formula of 9,10-Dibromooctadecanoic acid is C18H34Br2O2 . It has a molecular weight of 442.26900 .Chemical Reactions Analysis

The 9,10-Dibromooctadecanoic acid has been used in the development of a nanocatalyst against water toxicity . The nanocatalyst demonstrated superior multifunctional catalytic activity attributed to their core–shell morphology .Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Dibromooctadecanoic acid are as follows :Applications De Recherche Scientifique

Monolayer Structures and Chiral Assemblies

The study of self-assembled monolayer structures, such as those formed by the iodination products of elaidic and oleic acids, provides insights into the chiral assembly of racemic mixtures. This research highlights the formation of heterochiral structures on surfaces, with implications for understanding molecular interactions in two-dimensional crystals (Cai & Bernasek, 2005).

Plant Cutins and Suberins

Epoxyoctadecanoic acids, including 9,10-epoxy-18-hydroxyoctadecanoic acid, are significant constituents of plant cutins and suberins. These compounds contribute up to 60% of the total monomers in some polymers, playing a crucial role in plant biology (Holloway & Deas, 1973).

Conversion to Dihydrosterculic Acid

Research on the conversion of oleic acid to dihydrosterculic acid by Lactobacillus arabinosus highlights a biochemical transformation process relevant to fatty acid metabolism and microbiology (Polacheck, Tropp, & Law, 1966).

Phase Behavior in Bipolar Fatty Acid Monolayers

Studies on the phase behaviors of monohydroxy- and dihydroxy-substituted fatty acids, including 9,10-dihydroxyoctadecanoic acid, provide valuable information for understanding molecular interactions at the air-water interface. This has implications for material science and surface chemistry (Huda, Fujio, & Uzu, 1996).

Role in Organic Reactions

The treatment of certain dihydroxy acids, such as 9,10-dihydroxystearic acid, with strong alkalis demonstrates interesting organic reactions like rearrangement and fission. This has implications for synthetic organic chemistry (Dytham & Weedon, 1960).

Inhibition of Dihydrosterculic Acid Biosynthesis

The inhibition of dihydrosterculic acid biosynthesis by 10-thiastearic acid in Crithidia fasciculata highlights potential applications in antiprotozoal agent design and understanding of fatty acid biosynthesis (Pascal, Mannarelli, & Ziering, 1986).

Mécanisme D'action

The 9,10-Dibromooctadecanoic acid-coated Ag@Ag2O core–shell nanostructures (ACSN) have been used as a nanocatalyst against water toxicity . The higher percentage of degradation by ACSN within 10 minutes demonstrates superior multifunctional catalytic activity attributed to their core–shell morphology .

Orientations Futures

The 9,10-Dibromooctadecanoic acid has been used in the development of a nanocatalyst against water toxicity . The results suggest that this is an efficient and cost-effective method for purifying wastewater from organic and inorganic toxicity . This opens up potential future directions in environmental applications .

Propriétés

IUPAC Name |

9,10-dibromooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34Br2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHXSKUOVZUHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275840 | |

| Record name | 9,10-dibromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dibromooctadecanoic acid | |

CAS RN |

19117-94-3, 18485-62-6 | |

| Record name | 9,10-Dibromostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019117943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-dibromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

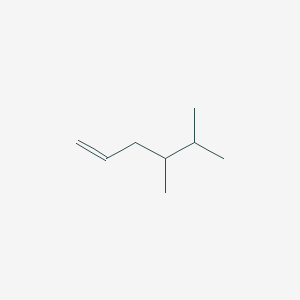

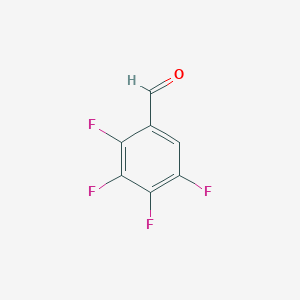

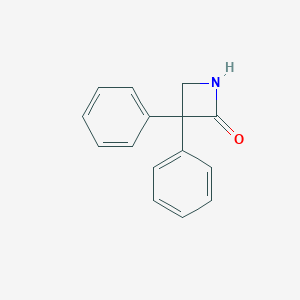

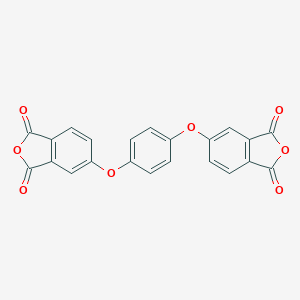

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)

![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)

![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)